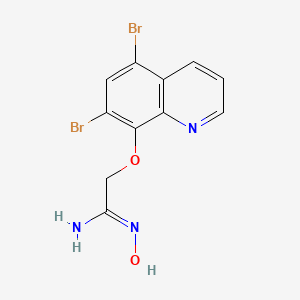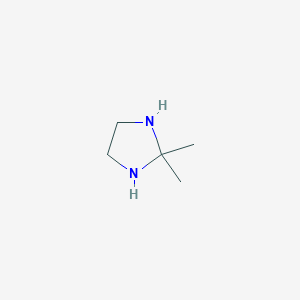
3-Chloro-N-cyclopropyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-cyclopropyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide: is a complex organic compound with a fascinating structure. Let’s break it down:
3-Chloro: Indicates the presence of a chlorine atom at position 3.
N-cyclopropyl: Refers to the cyclopropyl group attached to a nitrogen atom.
N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl): This intricate part of the molecule contains a quinoline ring system with a methyl group and a ketone (oxo) functionality.
Benzamide: The core structure is a benzene ring with an amide functional group.
Méthodes De Préparation
The synthesis of this compound involves several steps, including cyclization, chlorination, and amide formation
Cyclization: Start with a suitable precursor containing the quinoline ring system. Cyclize it to form the quinoline core.
Chlorination: Introduce chlorine at position 3 using a chlorinating agent.
Amide Formation: React the chlorinated intermediate with benzoyl chloride to create the benzamide.
Industrial production methods may vary, but these steps provide a general idea of the synthetic route.
Analyse Des Réactions Chimiques
Oxidation: The ketone group can undergo oxidation reactions.
Reduction: Reduction of the ketone or other functional groups.
Substitution: The chlorine atom can be substituted with other groups.
Common Reagents: Palladium catalysts (e.g., in Suzuki–Miyaura coupling ), reducing agents, and halogenating agents.
Major Products: Various derivatives based on the substitution pattern.
Applications De Recherche Scientifique
This compound has diverse applications:
Medicine: Investigated for potential pharmaceutical properties due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a starting material for other compounds.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While I don’t have specific data on similar compounds, researchers often compare it to related structures in terms of reactivity, pharmacology, and uniqueness.
Propriétés
Numéro CAS |
606095-13-0 |
|---|---|
Formule moléculaire |
C21H19ClN2O2 |
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
3-chloro-N-cyclopropyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C21H19ClN2O2/c1-13-5-8-19-15(9-13)10-16(20(25)23-19)12-24(18-6-7-18)21(26)14-3-2-4-17(22)11-14/h2-5,8-11,18H,6-7,12H2,1H3,(H,23,25) |
Clé InChI |
WBRPZFZTMSUSCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CC3)C(=O)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B12901516.png)

![6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12901529.png)

![3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12901537.png)





![Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI)](/img/structure/B12901562.png)

